molecular formula C9H15NSi B081516 5-Methyl-2-(trimethylsilyl)pyridine CAS No. 13737-09-2

5-Methyl-2-(trimethylsilyl)pyridine

Cat. No.: B081516
CAS No.: 13737-09-2
M. Wt: 165.31 g/mol
InChI Key: VPHLICUCTVMYLN-UHFFFAOYSA-N
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Description

5-Methyl-2-(trimethylsilyl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a trimethylsilyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-(trimethylsilyl)pyridine can be synthesized via the “in situ” Grignard reaction. The process involves the reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (THF). This method has been structurally characterized and is a reliable route for the preparation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Grignard reaction remains a cornerstone in the synthesis of such organosilicon compounds. Industrial-scale production would likely involve optimization of this reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Grignard Reagents: Used in the initial synthesis.

    Oxidizing Agents: For potential oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed depend on the specific reactions undertaken. For instance, substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-2-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-2-(trimethylsilyl)pyridine exerts its effects is largely dependent on its role in specific reactions. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during multi-step synthesis. This allows for selective reactions to occur at other positions on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trimethylgermyl-pyridine
  • 2-Trimethylstannyl-pyridine

These compounds are structurally similar, with the trimethylsilyl group replaced by trimethylgermyl or trimethylstannyl groups, respectively .

Uniqueness

5-Methyl-2-(trimethylsilyl)pyridine is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased volatility and stability under certain conditions. This makes it particularly useful in applications requiring these characteristics.

Properties

IUPAC Name

trimethyl-(5-methylpyridin-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-8-5-6-9(10-7-8)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHLICUCTVMYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457527
Record name 5-methyl-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-09-2
Record name 5-Methyl-2-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13737-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-2-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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